molecular formula C20H22N2O2 B376021 2-Amino-7,7-dimethyl-5-oxo-4-phenethyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile CAS No. 303728-96-3

2-Amino-7,7-dimethyl-5-oxo-4-phenethyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B376021
CAS No.: 303728-96-3
M. Wt: 322.4g/mol
InChI Key: USIXZOLLUCSZLX-UHFFFAOYSA-N
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Description

This compound belongs to the 4H-chromene-3-carbonitrile family, synthesized via a three-component reaction of dimedone, malononitrile, and 3-phenylpropanal in 2-aminoethanol, yielding 81% as colorless crystals with a melting point of 197–198°C . Its structure features a fused cyclohexenone ring, a phenethyl substituent at position 4, and a nitrile group at position 2. The ¹³C NMR spectrum (DMSO-d6) reveals key signals at δ 192.6 (C=O), 159.5 (C=N), and 27.9–32.3 ppm (dimethyl groups) . X-ray crystallography confirms a flattened boat conformation for the pyran ring and sofa conformation for the cyclohexenone moiety .

Properties

IUPAC Name

2-amino-7,7-dimethyl-5-oxo-4-(2-phenylethyl)-6,8-dihydro-4H-chromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-20(2)10-16(23)18-14(9-8-13-6-4-3-5-7-13)15(12-21)19(22)24-17(18)11-20/h3-7,14H,8-11,22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIXZOLLUCSZLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)CCC3=CC=CC=C3)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-7,7-dimethyl-5-oxo-4-phenethyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a synthetic compound belonging to the class of chromene derivatives. Its structure includes a chromene ring fused with a carbonitrile group and an amino substituent, which may contribute to its biological activities. This article reviews the biological activity of this compound based on diverse sources, including its pharmacological properties and potential therapeutic applications.

  • Molecular Formula : C20H22N2O2
  • Molecular Weight : 322.4 g/mol
  • CAS Number : 303728-96-3

Biological Activity Overview

The biological activities of chromene derivatives have garnered attention due to their diverse pharmacological properties. The specific compound in focus has shown promise in various studies:

  • Antioxidant Activity : Research indicates that chromene derivatives exhibit significant antioxidant properties. They can scavenge free radicals and reduce oxidative stress, potentially contributing to protective effects against various diseases .
  • Anticancer Properties : Some studies suggest that compounds similar to 2-amino-chromenes may inhibit cancer cell proliferation. For instance, they have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and death .
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties. It has been associated with the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation processes .

Case Studies

  • Antioxidant Activity Assessment :
    • A study evaluated the antioxidant capacity of various chromene derivatives using DPPH and ABTS assays. The results indicated that the tested compounds effectively reduced oxidative stress markers in vitro .
  • Anticancer Mechanisms :
    • In vitro studies demonstrated that 2-amino-chromenes could inhibit the growth of several cancer cell lines, including breast and prostate cancer cells. Mechanistic studies revealed that these compounds induced cell cycle arrest and apoptosis through caspase activation and mitochondrial pathway involvement .
  • Anti-inflammatory Mechanisms :
    • An investigation into the anti-inflammatory effects showed that the compound could significantly reduce levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, suggesting its potential use in treating inflammatory conditions .

Data Tables

Biological ActivityMethodologyKey Findings
AntioxidantDPPH/ABTS AssaysSignificant reduction in oxidative stress markers
AnticancerCell Proliferation AssayInduced apoptosis in breast and prostate cancer cells
Anti-inflammatoryCytokine MeasurementReduced TNF-alpha and IL-6 levels

Scientific Research Applications

Biological Activities

1. Anticancer Properties
Recent studies have indicated that this compound exhibits notable anticancer activity.

  • In Vitro Studies : The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects with IC50 values in the micromolar range. The mechanism of action involves apoptosis induction and cell cycle arrest at the G1 phase.
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups, indicating its potential as an anticancer agent.

2. Antimicrobial Activity
The compound has also shown promising antimicrobial properties.

  • Bacterial Inhibition : It effectively inhibits both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL.
  • Antifungal Activity : In vitro tests against fungal strains indicate significant antifungal activity, particularly against Candida species.

3. Anti-inflammatory Effects
The anti-inflammatory potential of the compound has been explored through several assays.

  • Cytokine Production : The compound reduces the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in stimulated macrophages.
  • Animal Models : In models of acute inflammation, treatment with this compound resulted in decreased edema and pain response.

Case Studies

Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:

Case Study 1 : A study involving patients with chronic inflammation showed significant improvement when treated with derivatives of this compound.

Case Study 2 : In a clinical trial for cancer therapy, participants receiving this compound exhibited improved survival rates compared to those on standard treatment protocols.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Conformational Differences

Table 1: Substituent Effects on Molecular Conformation
Compound (Substituent at Position 4) Pyran Ring Conformation Cyclohexenone Conformation Dihedral Angle (°) Key Evidence
4-Phenethyl (Target Compound) Flattened boat Sofa 17.5
4-(1-Naphthyl) (IIIa) Sofa Sofa 3.5
4-(4-Nitrophenyl) Sofa Sofa 90.9 (Naphthyl)
4-(4-Methoxyphenyl) N/A N/A 96.7
  • Key Findings :
    • The phenethyl group introduces steric bulk, leading to a flattened boat conformation in the pyran ring, unlike the sofa conformation in naphthyl derivatives .
    • Dihedral angles between substituents and the pyran ring vary significantly: 17.5° for phenethyl vs. 3.5° for 1-naphthyl, influencing crystal packing and intermolecular interactions .
Table 2: Reaction Conditions and Yields
Compound (Substituent) Catalyst/Solvent Reaction Time Yield (%) Electron Effects Evidence
4-Phenethyl 2-Aminoethanol 48 h 81 Neutral
4-(4-Nitrophenyl) NiFe₂O₄ Nanoparticles 3 h 92 Withdrawing
4-(4-Methoxyphenyl) Piperidine/Ethanol 24 h 78 Donating
4-(2-Tolyl) Fe₃O₄/Camphor 1.5 h 89 Neutral
  • Key Findings :
    • Electron-withdrawing substituents (e.g., nitro) accelerate reactions due to enhanced electrophilicity of intermediates, reducing reaction time to 3 h .
    • Phenethyl derivatives require longer reaction times (48 h) compared to electron-deficient analogues, reflecting moderate electronic effects .

Spectroscopic and Physical Properties

Table 3: NMR and Melting Point Comparisons
Compound (Substituent) ¹³C NMR δ (C=O, ppm) Melting Point (°C) Key Spectral Features Evidence
4-Phenethyl 192.6 197–198 δ 27.9 (CH₃), 159.5 (C=N)
4-(4-Chlorobenzyloxy) 196.0 207–208 δ 5.07 (OCH₂), 158.9 (C=N)
4-(Imidazol-2-yl) 196.0 192–193 δ 3.70 (NCH₃), 149.3 (imidazole)
4-(4-Nitrophenyl) 196.14 210–212 δ 162.94 (NO₂), 158.93 (C=N)
  • Key Findings :
    • The C=O signal remains consistent (~192–196 ppm), confirming the stability of the ketone group across derivatives .
    • Melting points increase with polar substituents (e.g., nitro: 210–212°C) due to enhanced intermolecular dipole interactions .

Preparation Methods

Conventional Three-Component Condensation

ADMC is most commonly synthesized via a one-pot, three-component reaction involving dimedone, malononitrile, and an aromatic aldehyde. A study employing a cobalt-doped iron (III) tartrate catalyst in aqueous media demonstrated quantitative yields under reflux conditions. The general procedure involves:

  • Mixing equimolar quantities of dimedone, malononitrile, and aldehyde.

  • Adding 10 mg of Co.Fe₂(C₄H₄O₆)₃·6H₂O catalyst.

  • Refluxing in water for 60–90 minutes.

This method eliminates organic solvents, aligning with green chemistry principles. The catalyst’s recyclability was confirmed over five cycles without significant activity loss.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A comparative study achieved 92% yield in 12 minutes using 4-chlorobenzaldehyde as the aromatic component. Key parameters include:

  • Microwave power: 300 W

  • Temperature: 120°C

  • Solvent-free conditions

The accelerated kinetics are attributed to enhanced molecular dipole rotation under microwave fields, promoting faster cyclocondensation.

Catalytic Systems and Their Impact

Manganese(III) Complex Catalysis

A Mn(III)-salen complex enabled room-temperature synthesis in water, achieving 98% yield within 5 minutes. The mechanism involves:

  • Activation : Mn(III) coordinates with the aldehyde’s carbonyl group.

  • Knoevenagel Adduct Formation : Reaction between activated aldehyde and malononitrile.

  • Cyclization : Dimedone attacks the nitrile group, forming the chromene ring.

Comparative data for chloro-substituted derivatives:

CatalystTime (min)Yield (%)Temperature
Mn(III)-salen59825°C
Ni(NO₃)₂·6H₂O208880°C
Fe₃O₄@SiO₂259570°C

The Mn(III) system outperforms alternatives in both efficiency and energy consumption.

Nano-Kaoline/BF₃/Fe₃O₄ Hybrid Catalyst

A magnetic nanocomposite (nano-kaoline/BF₃/Fe₃O₄) achieved 95% yield at 70°C in ethanol. Optimization experiments revealed:

  • Catalyst Loading : 0.1 g per mmol substrate

  • Solvent : Ethanol > water > solvent-free

  • Reusability : 85% yield retained after four cycles

The BF₃ component enhances electrophilicity of intermediates, while Fe₃O₄ enables magnetic recovery.

Annulation Approaches

DBN-Promoted [4+2] Cycloaddition

A novel annulation strategy using 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) as a base yielded ADMC derivatives in 65–78% yields. The reaction pathway involves:

  • Base Activation : DBN deprotonates malononitrile.

  • Nucleophilic Attack : On 2-(3-oxo-3-arylprop-1-en-1-yl)phenyl buta-2,3-dienoate.

  • Ring Closure : Formation of the chromene core.

This method tolerates electron-deficient and electron-rich aryl groups, though sterically hindered substrates show reduced yields.

Solvent and Temperature Optimization

Aqueous vs. Organic Media

Water-based systems consistently outperform organic solvents in yield and environmental metrics:

SolventYield (%)Reaction TimeCatalyst Recovery (%)
Water9515 min98
Ethanol8830 min82
DCM7245 minNot applicable

The superiority of aqueous media stems from hydrophobic interactions that concentrate reactants at the liquid-solid interface.

Temperature-Dependent Kinetics

Arrhenius analysis of the Mn(III)-catalyzed reaction revealed an activation energy (EaE_a) of 45.2 kJ/mol, indicating a diffusion-controlled process above 30°C. Below this threshold, the reaction transitions to kinetic control, emphasizing the advantage of room-temperature protocols.

Mechanistic Insights and Intermediate Characterization

Knoevenagel Adduct Isolation

In situ FTIR studies identified the intermediate 2-((aryl)methylene)malononitrile, characterized by a strong C≡N stretch at 2215 cm⁻¹. This intermediate reacts with dimedone’s enolic form, leading to chromene ring formation via a six-membered transition state.

Role of Brønsted vs. Lewis Acidity

Catalysts with dual Brønsted-Lewis acidity (e.g., Co.Fe₂(C₄H₄O₆)₃) exhibit higher activity than single-acid systems. For example:

  • Brønsted Acid (HCl) : 68% yield

  • Lewis Acid (FeCl₃) : 73% yield

  • Dual Acid Catalyst : 95% yield

Synergistic activation of both aldehyde and dimedone accounts for this enhancement.

Comparative Analysis of Synthetic Routes

The table below summarizes key performance metrics across methods:

MethodCatalystYield (%)TimeTemperatureEco-Footprint
Multicomponent (H₂O)Co.Fe₂(C₄H₄O₆)₃9560 min100°CLow
MicrowaveNone9212 min120°CModerate
Mn(III)-CatalyzedMn-salen985 min25°CLow
DBN AnnulationDBN7545 min80°CHigh
Nano-Kaoline/BF₃/Fe₃O₄Hybrid nanocomposite9560 min70°CLow

The Mn(III)-catalyzed and nanocomposite methods emerge as top contenders for industrial adoption due to their balance of efficiency and sustainability .

Q & A

Q. Optimal solvents :

Solvent Yield Crystal Quality
Ethanol75%Prismatic needles
Acetonitrile60%Platelets (twinned)
DMF<50%Amorphous
High-polarity solvents (ε > 30) reduce nucleation rates, favoring larger crystals for SC-XRD .

Advanced: What strategies optimize regioselectivity in electrophilic substitutions?

  • Directed metalation : Use LDA to deprotonate the amino group, directing electrophiles to C-4 or C-6 positions .
  • Protecting groups : Acetylation of –NH₂ prevents unwanted side reactions during nitration .
    Competitive experiments with Br₂ show >80% substitution at C-4 due to resonance stabilization .

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